Product packaging for Magnesium aspartate dihydrate(Cat. No.:)

Magnesium aspartate dihydrate

Cat. No.: B8020939
M. Wt: 324.53 g/mol
InChI Key: WLAXHZXYTCHQPJ-PXYKVGKMSA-L
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Description

Magnesium aspartate dihydrate is a useful research compound. Its molecular formula is C8H16MgN2O10 and its molecular weight is 324.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16MgN2O10 B8020939 Magnesium aspartate dihydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;(2S)-2-aminobutanedioate;hydron;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H7NO4.Mg.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAXHZXYTCHQPJ-PXYKVGKMSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].O.O.[Mg+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[H+].[H+].C([C@@H](C(=O)[O-])N)C(=O)[O-].C([C@@H](C(=O)[O-])N)C(=O)[O-].O.O.[Mg+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16MgN2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215533-00-9
Record name Magnesium aspartate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215533009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MAGNESIUM ASPARTATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4F5ODM66L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization

Approaches to Magnesium Aspartate Dihydrate Synthesis

Evaporation and Precipitation Techniques Utilizing Organic Solvents

A common and effective method for isolating magnesium aspartate involves the reaction of a magnesium precursor with aspartic acid in an aqueous solution, followed by precipitation induced by an organic solvent. researchgate.netgoogle.com In one approach, after the initial reaction in water, the solution is concentrated by evaporating a significant portion of the water, typically around 80%. google.com The resulting concentrated syrup is then added to a cold, water-miscible organic solvent, such as ethanol (B145695), methanol, or acetone. researchgate.netgoogle.com The sharp decrease in the solubility of the magnesium aspartate in the aqueous-organic mixture causes it to precipitate out of the solution as a solid. google.com

This technique has been shown to produce high yields, often exceeding 90%. google.com For instance, one documented procedure involves reacting magnesium hydroxide (B78521) with aspartic acid in water, concentrating the solution, and then adding the concentrate to 96% ethanol to precipitate the product, resulting in a 75.8% yield. journalssystem.com The use of organic solvents not only facilitates the separation of the product but also contributes to the stability of its composition. researchgate.net

Synthesis from Magnesium Oxide, Hydroxide, or Carbonate Precursors and L-Aspartic Acid

This compound is frequently synthesized through the direct neutralization reaction between L-aspartic acid and a basic magnesium precursor. mdpi.com Commonly used precursors include magnesium oxide (MgO), magnesium hydroxide (Mg(OH)₂), and magnesium carbonate (MgCO₃). mdpi.comgoogle.comgoogle.com The general process involves dispersing or dissolving the chosen magnesium compound in water, often with heating, followed by the addition of L-aspartic acid. google.comgoogle.com

The reaction proceeds as an acid-base neutralization, forming the magnesium salt of aspartic acid. mdpi.com For example, a method using magnesium oxide and L-aspartic acid at a reaction temperature of 70-75°C has been described to yield L-aspartic acid magnesium. google.com Another approach involves a solid-liquid phase reaction where L-aspartic acid and magnesium oxide are the primary raw materials. google.com Similarly, syntheses starting from Mg(OH)₂ or MgCO₃ have been successfully employed to generate magnesium bis(hydrogenaspartate) complexes. mdpi.com Following the reaction, the product is typically isolated from the aqueous solution, often using the evaporation and organic solvent precipitation techniques described previously. google.com

Preparation from Dolomite (B100054) via Magnesium Sulfate (B86663) Intermediates

An alternative synthetic route utilizes the naturally occurring mineral dolomite (CaMg(CO₃)₂) as a starting material. journalssystem.comresearchgate.net This multi-step method offers a way to produce magnesium aspartate from an inexpensive and abundant source. The process begins with the conversion of dolomite into magnesium sulfate (MgSO₄). journalssystem.comresearchgate.net This is typically achieved by leaching the dolomite with an acid, such as sulfuric acid, which selectively reacts with the magnesium and calcium components. journalssystem.comjournalssystem.com

In the subsequent step, the magnesium sulfate solution is treated to separate it from calcium salts and other impurities. The purified magnesium sulfate is then converted into magnesium hydroxide (Mg(OH)₂) by reacting it with a base. journalssystem.comresearchgate.net Finally, the prepared magnesium hydroxide is combined with aspartic acid to form magnesium aspartate. journalssystem.comresearchgate.net The final product is then precipitated, often with the aid of an organic solvent like ethanol, filtered, and dried. journalssystem.com

Optimization of Synthesis Conditions

Influence of Reaction pH on Product Composition and Stereochemistry

The pH of the reaction mixture is a crucial parameter that significantly affects the stereochemistry of the final product, particularly when starting with L-aspartic acid. nih.gov Research has shown that conducting the dissolution of L-aspartic acid under acidic pH conditions can lead to an elevated content of the undesirable D-aspartic acid enantiomer in the final product. nih.gov This racemization is more pronounced at intermediate acidic pH values compared to neutral or alkaline conditions. nih.gov To maintain the enantiomeric purity of the L-aspartate, it is preferable to control the reaction pH within a neutral to slightly alkaline range. Several synthesis protocols specify a target pH range of 5.5 to 7.5 or 6.0 to 7.5. google.comgoogle.comgoogle.com

Furthermore, the coordination chemistry of the complex can be altered by pH. In strongly alkaline solutions (pH > 10), the aspartic acid ligand has been observed to act as a tridentate ligand, affecting the structure of the resulting magnesium complex. mdpi.com

Table 1: Effect of pH on Synthesis of Magnesium L-Aspartate
pH ConditionObserved EffectReference
Acidic pHElevated levels of D-aspartic acid due to racemization. nih.gov
pH 5.5 - 7.5Optimal range for minimizing racemization and achieving high yield. google.com
pH 6.0 - 7.5Specified range for synthesis from magnesium precursors to ensure product quality. google.comgoogle.com
Strongly Alkaline (pH > 10)Aspartic acid acts as a tridentate ligand, altering the complex structure. mdpi.com

Role of Organic Solvent Concentration in Yield and Product Stability

The use of organic solvents is pivotal in the precipitation and purification of magnesium aspartate, and the concentration of this solvent directly impacts the reaction yield and product stability. researchgate.net Studies have investigated the relationship between the amount of organic solvent, such as acetone, and the yield of the final product. It was determined that a minimum volume of the organic solvent is required to achieve maximum product yield. researchgate.net

The addition of an organic solvent increases the stability of the product's composition. researchgate.net In one specific preparation, 70 cm³ of 96% ethanol was used to precipitate magnesium aspartate from a 20 cm³ aqueous solution, achieving a yield of 75.8%. journalssystem.com Another patented method highlights that optimizing the process can significantly reduce the volume of solvent needed, while specifying a preferred solvent concentration of 80-100% for efficient precipitation. google.com

Table 2: Reported Yields in Magnesium Aspartate Synthesis
Synthesis MethodKey ParametersReported YieldReference
Evaporation and PrecipitationPrecipitation with 96% ethanol.75.8% journalssystem.com
Reaction of MgO and L-aspartic acidReaction at 80°C; L-aspartic acid:MgO mole ratio of 1.2:1.>85% google.com
Reaction of MgO and L-aspartic acidReaction at 70-75°C; pH 8.0-8.5.~92% google.com
Evaporation and PrecipitationRemoval of ~80% water, precipitation with ethanol at -40°C.96.8% google.com

Temperature and Reaction Duration Parameters

The synthesis of magnesium aspartate is influenced by both temperature and reaction time. Experimental data has shown that for the reaction to proceed to completion, a temperature of 100°C must be maintained for a duration of 10–15 minutes. csfarmacie.cz At lower temperatures, such as 40°C and 60°C, the reaction is incomplete, resulting in a turbid solution with precipitate, even after 20–30 minutes of mixing. csfarmacie.cz As the temperature is increased to 80°C, the solution becomes almost transparent, indicating a more complete reaction. csfarmacie.cz Ultimately, a transparent solution, signifying the formation of magnesium aspartate, is achieved at 95 ± 5 °С after 10–15 minutes. csfarmacie.cz

Another method involves reacting L-aspartic acid with magnesium oxide, magnesium carbonate, or magnesium hydroxide in water at 70-80°C. google.com A different approach suggests a reaction temperature of 70-75°C for 2 hours. google.com After the initial reaction, the product can be isolated through various techniques, including the addition of ethanol to precipitate the magnesium aspartate, which is then dried. google.comgoogle.com

Effect of Temperature and Mixing Time on Magnesium Aspartate Formation

Table View
Temperature (°C)Time of Mixing (minutes)Observations
4015–20Turbid, precipitate present
4020–30Turbid, precipitate present
6015–20Turbid, precipitate present
6020–30Turbid, precipitate present
8015–20Almost transparent, fine suspension present
8020–30Almost transparent, fine suspension present
10010–15Transparent solution

Control of Stereochemical Purity in Synthesis

Computational Simulations of Racemization Mechanisms in Aspartic Acid

The racemization of aspartic acid residues is a significant concern in various fields, and computational modeling has provided valuable insights into the underlying mechanisms. A primary pathway for this process involves the formation of a succinimide (B58015) intermediate. nih.govpsu.eduscirp.orgacs.orgmdpi.com This five-membered ring structure is the species that directly undergoes racemization. scirp.orgmdpi.com

Computational studies have explored a "direct" mechanism of racemization that does not involve a succinimide intermediate. This alternative pathway proceeds through the enolization of the aspartic acid residue. nih.gov Simulations using density functional theory (B3LYP/6-31+G**) have shown that the activation barrier for a two-water-assisted enolization of the aspartic acid residue is surprisingly similar to that of the corresponding succinimide intermediate. nih.gov This suggests that the direct enolization mechanism may compete with the succinimide-mediated pathway. nih.gov

Further computational investigations have focused on the role of catalysts in the racemization process. For instance, the dihydrogen phosphate (B84403) ion (H₂PO₄⁻) has been shown to catalyze the enolization of the succinimide intermediate by acting as a proton-transfer mediator. mdpi.com The calculated activation barrier for this process is consistent with experimental data for aspartic acid racemization. mdpi.com Water molecules have also been identified as catalysts in the racemization of the succinimide intermediate, facilitating the enolization of the Hα–Cα–C=O portion. scirp.org

Molecular dynamics simulations have also been employed to understand the influence of conformational constraints on aspartic acid racemization. psu.edu These studies, performed on pentapeptides, have revealed that a helical protein structure can significantly destabilize the succinimide-containing intermediate, thereby repressing racemization. psu.edu

Strategies for Minimizing D-Enantiomer Content During L-Aspartic Acid Dissolution

Minimizing the formation of the D-enantiomer during the dissolution and processing of L-aspartic acid is crucial for maintaining its stereochemical purity. One key factor influencing racemization is the formation of a succinimide intermediate, which has a more acidic α-carbon, making it prone to racemization. acs.org Therefore, strategies to minimize D-enantiomer content often focus on controlling the conditions that favor succinimide formation and subsequent racemization.

Crystallization-based techniques can be employed to separate enantiomers. In some cases, racemic mixtures of amino acids can be crystallized to form conglomerates, where D- and L-crystals form separately. creation.com This process can be influenced by factors such as supersaturation and the presence of porous materials. creation.com However, for many amino acids, including aspartic acid, the racemic form is a more stable crystalline compound, making direct separation by crystallization challenging.

Another strategy involves enantioselective liquid-liquid extraction (ELLE). rsc.org This technique uses a chiral selector to preferentially extract one enantiomer into an organic phase from an aqueous solution. rsc.org For amino acids, this often requires derivatization of the amino group before extraction. rsc.org

The presence of certain bacteria can also influence the enantiomeric composition of amino acids. Some bacteria possess racemases that can interconvert D- and L-enantiomers. plos.org In some soil environments, bacteria have been observed to consume both D- and L-enantiomers of aspartic acid, either simultaneously or sequentially. plos.org This biological activity can potentially be harnessed to control the enantiomeric purity of aspartic acid solutions.

It is also important to note that the presence of other chiral molecules can influence the crystallization and separation of aspartic acid enantiomers. For instance, the presence of an excess of one L-amino acid can sometimes enhance the formation of D-amino acids of a different racemic amino acid. creation.com

Chemical Derivatization for Enhanced Analytical Resolution

Chiral Derivatization with o-Phthaldialdehyde and N-Acetyl-L-Cysteine

A widely used method for the chiral separation and analysis of amino acids, including aspartic acid, involves pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC). nih.govlcms.cznih.gov This reaction forms fluorescent diastereomeric isoindole derivatives that can be separated by reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.govlcms.cz

The derivatization reaction is typically rapid, occurring at room temperature. nih.gov The resulting diastereomers can be detected with high sensitivity using a fluorescence detector. nih.govlcms.cz This method allows for the accurate detection of small amounts of the D-aspartate enantiomer in the presence of a large excess of the L-aspartate enantiomer. nih.gov For instance, as little as five picomoles of D-aspartate can be detected in the presence of a 100-fold excess of L-aspartate, with a total analysis time of about 10 minutes. nih.gov

The reaction conditions, such as the concentrations of OPA and the chiral thiol, can be optimized to maximize the fluorescence intensity of the derivatives. shimadzu.eu The reaction time is also a critical parameter; while a 1-2 minute derivatization at room temperature is common for protein amino acids, extending the reaction time to 15 minutes can significantly enhance the fluorescence yield for other types of amino acids. nih.gov

Compounds Mentioned in this Article

Table View
Compound Name
This compound
L-aspartic acid
D-aspartic acid
Magnesium oxide
Magnesium carbonate
Magnesium hydroxide
Ethanol
o-Phthaldialdehyde
N-Acetyl-L-cysteine
N-isobutyryl-L-cysteine
N-t-butyloxycarbonyl-D-cysteine
L-asparagine
D-serine
L-serine
Glycine
D-alanine
L-alanine
D-glutamic acid
D-leucine

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of magnesium aspartate dihydrate by probing the vibrational modes of its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of the aspartate and water molecules. Key spectral features include bands associated with the stretching and bending vibrations of the amine (-NH2), carboxylate (-COO⁻), and hydroxyl (-OH) groups, as well as the Mg-O bond.

A study on magnesium hydrogen aspartate tetrahydrate, a closely related compound, provides insight into the expected spectral regions. researchgate.net The spectrum would prominently feature bands for N-H stretching, C=O stretching of the carboxylate group, and O-H stretching from the water of hydration. For magnesium aspartate nanomaterials, characteristic peaks have been observed for C-N and C=O bond vibrations. researchgate.net The presence of magnesium can also influence the vibrational frequencies of the carboxylate groups due to coordination.

Table 1: Characteristic FTIR Absorption Bands for this compound (Hypothesized)

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400-3200O-H stretchingWater of hydration
~3200-3000N-H stretchingAmine group
~1650-1550Asymmetric C=O stretchingCarboxylate group
~1450-1350Symmetric C=O stretchingCarboxylate group
~1150-1000C-N stretchingAmine group
~650-550Mg-O stretchingMetal-ligand bond

Note: The exact positions of the peaks can vary based on the specific crystalline form and measurement conditions.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is an FTIR sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. The ATR-IR spectrum of this compound would be expected to show similar characteristic absorption bands to the standard transmission FTIR spectrum. nih.gov This technique is particularly useful for obtaining high-quality spectra of solid powders, as it relies on the total internal reflection of an infrared beam at the sample surface.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by detecting changes in the polarizability of molecular bonds during vibrations. The Raman spectrum of this compound would exhibit characteristic peaks for the skeletal vibrations of the aspartate molecule, as well as vibrations of the carboxylate and amine groups. researchgate.netresearchgate.net Notably, symmetric vibrations that are weak in the FTIR spectrum are often strong in the Raman spectrum. The presence of the Mg-O bond may also give rise to a characteristic Raman signal.

Table 2: Potential Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
~2900-2800C-H stretchingAliphatic groups
~1450-1400Symmetric C=O stretchingCarboxylate group
~900-800C-C stretchingCarbon skeleton
~600-500Mg-O stretchingMetal-ligand bond

Note: These are representative ranges and actual values can differ.

Chromatographic and Electrophoretic Enantioseparation Methods

Since L-aspartic acid is a chiral molecule, it is crucial to determine the enantiomeric purity of magnesium L-aspartate dihydrate. Enantioselective separation methods are employed for this purpose.

Chiral Capillary Zone Electrophoresis (CZE) Utilizing Cyclodextrins

Chiral Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that can resolve enantiomers based on their differential interactions with a chiral selector added to the background electrolyte. Cyclodextrins are commonly used chiral selectors for the enantioseparation of amino acids and their derivatives. bme.huspringernature.com

For the analysis of this compound, a CZE method using a cyclodextrin derivative, such as (2-hydroxypropyl)-β-cyclodextrin, can be employed. nih.gov The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the aspartate enantiomers and the chiral cavity of the cyclodextrin. The differing stabilities of these complexes lead to different electrophoretic mobilities, enabling their separation. The use of dual cyclodextrin systems has also been reported for the separation of aspartate enantiomers in complex samples. nih.gov

A study on the enantiomeric purity of magnesium L-aspartate dihydrate found that the concentration of the D-enantiomer ranged from 0.03% to 0.12% in the analyzed samples. nih.gov

Table 3: Example Parameters for Chiral CZE of Aspartate Enantiomers

ParameterCondition
CapillaryFused silica
Background Electrolyte (BGE)Phosphate (B84403) or borate buffer
Chiral Selector(2-hydroxypropyl)-β-cyclodextrin
Applied Voltage15-30 kV
DetectionUV or Laser-Induced Fluorescence (LIF)

Quality by Design (QbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding and control of the process based on sound science and quality risk management. mdpi.comnih.gov The application of QbD principles to the development of a chiral CZE method for aspartate enantiomers ensures a robust and reliable analytical procedure.

The QbD framework for this application would involve the following steps:

Define the Analytical Target Profile (ATP): The primary goal is to develop a method capable of accurately quantifying the D-aspartate enantiomer in the presence of a large excess of the L-aspartate enantiomer with sufficient resolution, precision, and accuracy.

Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs):

CMAs: These are the performance characteristics that must be met, such as resolution between the enantiomer peaks, analysis time, and peak symmetry.

CMPs: These are the experimental variables that can influence the CMAs. For chiral CZE, these include the type and concentration of the chiral selector (cyclodextrin), the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature. mdpi.com

Establish a Design Space: A Design of Experiments (DoE) approach is used to systematically investigate the effects of the CMPs on the CMAs. mdpi.com This allows for the establishment of a "design space," which is the multidimensional combination of and interaction between input variables (CMPs) that have been demonstrated to provide assurance of quality.

By applying QbD principles, a well-understood and robust chiral CZE method can be developed for the routine analysis of the enantiomeric purity of this compound. nih.govbohrium.com

Theoretical Models of Electromigration and Complex Formation Equilibria in Enantioseparations

The enantioseparation of chiral molecules like the aspartate moiety in this compound by capillary electrophoresis (CE) is governed by complex theoretical models. These models are essential for method development and for predicting the migration behavior of enantiomers.

At its core, the electrophoretic mobility (µ) of a peptide or amino acid can be described by semi-empirical models. One such foundational equation relates mobility to the ion's valence (Z) and molecular mass (M):

µ = k * Z * M⁻²/³

Here, 'k' is a constant, and this relationship predicts that a plot of mobility versus Z * M⁻²/³ should be linear aun.edu.eg. This model provides a basic framework for understanding the movement of charged species like the aspartate anion under an electric field.

For enantioseparations, the model becomes more complex, as it must account for the equilibria of complex formation between the enantiomers and a chiral selector added to the background electrolyte (BGE). The separation is based on the differential stability of the transient diastereomeric complexes formed between the individual enantiomers (D- and L-aspartate) and the chiral selector. Direct enantioseparation in Capillary Electrophoresis can occur through two primary mechanisms: differences in the binding constants of the enantiomers with the chiral selector, and differences in the mobilities of the resulting diastereomeric complexes researchgate.net. In most CE enantioseparations, the difference in binding constants is the dominant factor researchgate.net.

Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the enantioresolution for a given chiral selector nih.govacs.org. These computational models correlate the electrophoretic mobility and migration times of enantiomers with their physicochemical and topological characteristics nih.govacs.org. For instance, a Comparative Molecular Field Analysis (CoMFA) model has been successfully used to predict the relative migration times of amino acid enantiomers, providing a valuable tool for understanding the chiral recognition mechanism at a molecular level nih.gov. Such models can simulate the steric and electrostatic interactions that drive the separation, for example, between aspartate enantiomers and a chiral selector like (2-hydroxypropyl)-β-cyclodextrin nih.gov.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive and specific method for evaluating the enantiomeric purity of magnesium L-aspartate dihydrate. Since amino acids like aspartate are not naturally fluorescent, a pre-column derivatization step with a chiral fluorogenic reagent is necessary.

A validated method for this analysis involves derivatization with o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC) nih.gov. This reaction forms highly fluorescent diastereomeric isoindole derivatives, which can then be separated on a standard reverse-phase HPLC column. The use of a chiral derivatizing agent creates two different diastereomers from the D- and L-aspartate enantiomers, which are no longer mirror images and thus have different physicochemical properties, allowing for their separation by achiral chromatography nih.gov.

This HPLC-fluorescence method serves as a robust orthogonal technique to chiral capillary electrophoresis for determining the presence of the D-aspartate enantiomer impurity in magnesium L-aspartate dihydrate nih.gov. Research has demonstrated that this method can accurately quantify the D-enantiomer of aspartic acid at concentrations ranging from 0.03% to 0.12% in bulk samples and finished pharmaceutical products nih.gov. The sensitivity of this approach allows for the detection of even trace amounts of the unwanted enantiomer, which is critical for quality control.

ParameterDescription
Technique High-Performance Liquid Chromatography (HPLC)
Detection Fluorescence Detection
Derivatization Reagent o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC)
Purpose Determination of enantiomeric purity (D-aspartate content)
Quantified Range 0.03% to 0.12% of D-enantiomer nih.gov

Quantitative and Qualitative Purity Assessment

Elemental Analysis Using Chemical and Physicochemical Techniques

Elemental analysis is a fundamental physicochemical technique used to confirm the composition and purity of this compound. This method provides the percentage content of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in the compound. The magnesium content is typically determined by other methods like complexometric titration or atomic absorption spectrometry. The results are compared against the theoretical values calculated from its chemical formula, C₈H₁₂MgN₂O₈·2H₂O sigmaaldrich.combiosynth.com. Any significant deviation from the theoretical composition may indicate the presence of impurities or an incorrect stoichiometry.

Below is a table of the theoretical elemental composition of pure this compound.

ElementSymbolAtomic Weight ( g/mol )Moles in CompoundMass in Compound (g)Percentage (%)
CarbonC12.01896.0829.61
HydrogenH1.011616.164.98
MagnesiumMg24.31124.317.49
NitrogenN14.01228.028.63
OxygenO16.0010160.0049.30
Total 324.57 100.00

Complexometric Titration for Magnesium Content Determination

Complexometric titration is the standard pharmacopoeial method for the assay of magnesium content in this compound mubychem.com. This quantitative chemical analysis relies on the reaction between magnesium ions (Mg²⁺) and a complexing agent, most commonly ethylenediaminetetraacetic acid (EDTA).

The procedure involves dissolving a precisely weighed amount of the substance in water. The solution is buffered to a pH of approximately 10, typically using an ammonia buffer, which is crucial for the quantitative formation of the magnesium-EDTA complex mubychem.com. A metal ion indicator, such as Eriochrome Black T or Calmagite, is added to the solution. This indicator forms a colored complex with the magnesium ions, often imparting a wine-red color to the solution.

The solution is then titrated with a standardized EDTA solution. EDTA has a stronger affinity for magnesium ions than the indicator does. As EDTA is added, it progressively binds with the free Mg²⁺ ions. At the endpoint of the titration, once all the magnesium has been complexed by EDTA, the final drop of titrant removes the magnesium from the indicator complex. This causes the indicator to revert to its free form, resulting in a sharp color change, typically from wine-red to a clear blue, signaling the completion of the reaction mubychem.com. The volume of EDTA solution used is directly proportional to the amount of magnesium in the sample.

According to the European Pharmacopoeia, 1 mL of 0.1 M sodium edetate solution is equivalent to 28.85 mg of anhydrous magnesium aspartate (C₈H₁₂MgN₂O₈) mubychem.com.

Spectrometric Methods for Trace Impurities (e.g., Atomic Emission Spectrometry for Sodium, Atomic Absorption Spectrometry for Magnesium)

Spectrometric techniques are employed to detect and quantify trace metallic impurities in this compound, ensuring its purity and safety.

Atomic Emission Spectrometry (AES) is specified in the European Pharmacopoeia for the determination of sodium content. The method involves dissolving the sample in water to a known concentration. This test solution, along with a series of reference solutions containing known concentrations of sodium, is introduced into the spectrometer. The instrument measures the intensity of light emitted by excited sodium atoms at a specific wavelength (589.0 nm). By comparing the emission intensity of the sample to that of the standards, the concentration of sodium impurity can be accurately determined pdx.edu.

Atomic Absorption Spectrometry (AAS) is a versatile and highly sensitive technique for quantifying trace metals. It can be used to determine the concentration of various potential impurities such as aluminum, iron, chromium, manganese, nickel, and zinc . The method involves atomizing a sample solution in a flame or graphite furnace. A light source specific to the element being analyzed emits a beam through the atomized sample. The ground-state atoms of the target element absorb this light at a characteristic wavelength. The amount of light absorbed is directly proportional to the concentration of the element in the sample nemi.govnemi.gov. When analyzing for magnesium by AAS, interferences from elements like aluminum can be masked by adding a releasing agent, such as lanthanum chloride, to the sample solution nemi.govnemi.gov. While AAS is highly sensitive for trace analysis, it can also be adapted for the assay of magnesium itself, serving as an alternative to complexometric titration researchgate.netnih.gov.

TechniqueAnalytePurposeKey Parameters
Atomic Emission Spectrometry (AES)Sodium (Na)Impurity testingWavelength: 589.0 nm
Atomic Absorption Spectrometry (AAS)Various Metals (Al, Fe, Cr, etc.)Impurity testingElement-specific wavelengths and light sources
Atomic Absorption Spectrometry (AAS)Magnesium (Mg)Assay / Impurity testingWavelength: 285.2 nm (primary); Masking agents may be needed nemi.govnemi.govnih.gov

Specific Optical Rotation Measurements

Specific optical rotation is a critical physicochemical property used to identify and ensure the enantiomeric purity of magnesium L-aspartate dihydrate. As a chiral compound, it has the ability to rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the substance. The measurement is performed using a polarimeter.

The L-enantiomer of aspartate is dextrorotatory. Pharmacopoeial standards set a specific range for this value to confirm the correct stereoisomer is present and to limit the amount of the D-enantiomer. According to the European Pharmacopoeia, the specific optical rotation of this compound is determined by dissolving 0.50 g of the substance in a 515 g/L solution of hydrochloric acid and diluting to 25.0 mL. The measured value must fall between +20.5° and +23.0°, calculated with reference to the anhydrous substance mubychem.com. This specification ensures the stereochemical integrity of the compound.

ParameterSpecification
Specific Optical Rotation [α] +20.5° to +23.0°
Conditions Measured at 20°C using the D-line of sodium (589 nm) sorachim.com
Solvent Hydrochloric Acid Solution
Basis Calculated with reference to the anhydrous substance mubychem.com

Detection of Ninhydrin-Positive Substances and Readily Oxidisable Substances

The presence of ninhydrin-positive substances and readily oxidisable substances in this compound are critical quality attributes that are closely monitored. Ninhydrin-positive substances typically refer to free amino acids or other primary and secondary amines that may be present as impurities. Readily oxidisable substances are impurities that can be easily oxidised, indicating the potential presence of unwanted by-products from the manufacturing process.

Detection of Ninhydrin-Positive Substances

The detection of ninhydrin-positive substances is a crucial test for assessing the purity of this compound. Historically, this has been performed using Thin-Layer Chromatography (TLC), and more recently, advanced High-Performance Liquid Chromatography (HPLC) methods have been adopted for greater accuracy and sensitivity. hpcimedia.compharmaceutical-technology.combutterworth-labs.co.uk

Thin-Layer Chromatography (TLC) Method

The European Pharmacopoeia has traditionally outlined a TLC method for the detection of these impurities. pharmaceutical-technology.com This method involves the separation of substances on a silica gel plate, followed by visualization with a ninhydrin solution.

Methodology: A test solution of this compound is prepared, along with a reference solution containing a known concentration of the substance and a comparison solution with a specified impurity level. These solutions are applied to a TLC plate, which is then developed in a solvent system typically composed of glacial acetic acid, water, and butanol. After development, the plate is dried and sprayed with a ninhydrin solution, followed by heating. Any spots appearing in the chromatogram of the test solution, other than the principal spot, are compared in intensity and size to the spot in the chromatogram of the reference solution.

Acceptance Criteria: The test is considered valid if the chromatogram of a system suitability solution, typically containing magnesium aspartate and another amino acid like glutamic acid, shows two clearly separated spots. The intensity of any secondary spot in the test solution's chromatogram should not exceed that of the spot in the reference solution, which corresponds to a specific impurity limit, often 0.5%.

ParameterSpecification
Stationary Phase TLC silica gel plate
Mobile Phase Mixture of glacial acetic acid, water, and butanol
Detection Reagent Ninhydrin solution
Visualization Heating at 100-105°C
Acceptance Limit Any secondary spot is not more intense than the spot of the reference solution.

High-Performance Liquid Chromatography (HPLC) Method

To overcome the limitations of the semi-quantitative TLC method, the European Pharmacopoeia has been progressively replacing it with a more robust and sensitive HPLC method for many amino acids. hpcimedia.compharmaceutical-technology.com This advanced methodology utilizes ion-exchange chromatography with post-column derivatization with ninhydrin. hpcimedia.compharmaceutical-technology.com

Methodology: The separation of this compound and any ninhydrin-positive impurities is achieved on a cation-exchange column. The sample is injected into the HPLC system, and the components are separated based on their affinity for the stationary phase. The eluent from the column is then mixed with a ninhydrin reagent in a post-column reactor, which is heated to facilitate the color-forming reaction. The resulting colored derivatives are then detected by a UV-Vis detector at two wavelengths: 570 nm for primary amines (which produce a purple color, known as Ruhemann's purple) and 440 nm for secondary amines (which produce a yellow color). pharmaceutical-technology.com

System Suitability and Quantification: The system suitability is typically established by ensuring a minimum resolution between two closely eluting amino acids. Quantification of impurities is performed by comparing the peak areas in the chromatogram of the test solution with those from a reference solution of known concentration. This allows for a more precise determination of impurity levels compared to the visual comparison in TLC.

ParameterTypical Conditions
Chromatographic Mode Cation-Exchange Chromatography
Derivatization Post-column reaction with Ninhydrin
Detection Wavelengths 570 nm (for primary amines) and 440 nm (for secondary amines)
Quantification Comparison of peak areas with a reference standard

Detection of Readily Oxidisable Substances

This test is designed to limit the presence of impurities that are more easily oxidised than the main substance. The procedure is a classic titrimetric method that provides a clear visual endpoint.

Methodology: A specified amount of this compound is dissolved in boiling water. Sulfuric acid is then added, followed by a small, precise volume of a standardized potassium permanganate solution. The mixture is then boiled gently for a set period, typically five minutes.

Principle and Acceptance Criteria: Potassium permanganate is a strong oxidizing agent with a distinct pink or purple color. If readily oxidisable substances are present in the sample, they will react with the potassium permanganate, causing its color to be discharged. The test's acceptance criterion is that the pink color of the solution is not completely discharged, indicating that the level of readily oxidisable impurities is below a specified limit.

StepProcedureObservation
1. Dissolution Dissolve 2.0 g of the substance in 100 mL of boiling water.A clear solution is formed.
2. Acidification Add 6 mL of a 150 g/L solution of sulfuric acid.The solution remains clear.
3. Oxidation Add 0.3 mL of 0.02 M potassium permanganate.The solution turns pink.
4. Heating Boil gently for 5 minutes.The persistence of the pink color is monitored.
Acceptance The pink color is not completely discharged.The sample complies with the test.

Molecular and Biochemical Mechanisms of Interaction

Coordination Chemistry of Magnesium with Aspartate Ligands

The interaction between magnesium and aspartic acid is a dynamic process influenced by factors such as pH, resulting in various coordination modes and complex structures. nih.gov Aspartic acid, an amino acid with a carboxylate side chain, can act as a versatile ligand for the magnesium ion.

Under specific conditions, the aspartic acid ligand demonstrates a tridentate (three-point) mode of coordination with the magnesium ion. nih.gov In strongly alkaline solutions with a pH greater than 10, the aspartic acid ligand utilizes a nitrogen atom from its amino group and an oxygen atom from each of its two carboxylate groups to bind to the central magnesium ion. nih.gov This forms a stable chelate structure involving an N, O, O donor set through inner sphere coordination. nih.gov

The stoichiometry and geometry of magnesium aspartate complexes are variable and depend significantly on the synthetic conditions and pH. nih.gov In the tridentate complex formed at high pH, the stoichiometry is 1:1, meaning one magnesium ion is bound to one dianionic aspartate ligand. nih.gov This complex, known as magnesium aspartate trihydrate, achieves charge balance from the dianionic character of the aspartic acid. nih.gov

Under different conditions, a magnesium bis(hydrogenaspartate) complex can be generated. nih.gov In this configuration, the stoichiometry is 1:2, with one divalent magnesium ion coordinating with two singly-charged hydrogenaspartate ligands to achieve a charge-balanced complex. nih.gov The single negative charge on each ligand results from the protonation of the backbone amine group under the specific pH of the synthetic conditions. nih.gov

Regardless of the specific coordination mode of the ligand, the resulting magnesium complex consistently assumes a six-coordinate, octahedral geometry. nih.govmdpi.comnih.gov

ComplexStoichiometry (Mg:Aspartate)Ligand CoordinationOverall GeometryConditions
Magnesium Aspartate Trihydrate1:1Tridentate (N, O, O)Six-coordinate, OctahedralStrongly alkaline (pH > 10)
Magnesium Bis(hydrogenaspartate)1:2Bidentate (O, O)Six-coordinate, OctahedralNeutralization of MgO, Mg(OH)₂, or MgCO₃

The pH of the solution is a critical determinant of the coordination behavior of the aspartic acid ligand. nih.gov Research demonstrates that under varying pH ranges, aspartic acid can function as a monodentate, bidentate, or tridentate ligand. nih.gov Understanding the pKa values of the terminal carboxylic acids and the amine group is essential to predicting the outcome of the complex formation. nih.gov For instance, the protonation of the amine group at a certain pH results in a net negative charge of -1 for each ligand, necessitating a 1:2 stoichiometry for charge balance with the Mg²⁺ ion. nih.gov This illustrates that the formation of specific magnesium aspartate complexes is the result of a delicate balance between enthalpic and entropic factors dictated by the chemical environment. nih.gov

Enzymatic and Biochemical Cofactor Functionality of Magnesium

Magnesium is an indispensable cofactor for over 300 enzymatic reactions and is fundamental to cellular energy production. behrhaus.comwikipedia.orgnih.gov Its role is particularly prominent in processes involving adenosine triphosphate (ATP), the primary energy currency of the cell. wikipedia.org

Magnesium is a crucial cofactor for all enzymes that utilize or synthesize ATP, including the entire class of enzymes known as kinases. wikipedia.orgformexc.com Kinases are responsible for transferring phosphate (B84403) groups, a process central to energy metabolism and signal transduction. formexc.comresearchgate.net Enzymes involved in major metabolic pathways like glycolysis and gluconeogenesis, such as hexokinase and pyruvate kinase, are dependent on magnesium. researchgate.net

Furthermore, magnesium plays a pivotal role in the synthesis of ATP itself, which primarily occurs in the mitochondria through oxidative phosphorylation. formexc.comnih.gov The enzyme ATP synthase, which catalyzes the production of ATP from adenosine diphosphate (ADP) and inorganic phosphate, is dependent on magnesium to function. nih.govnews-medical.net Magnesium ions are believed to play a key role in the formation of the transition state during ATP synthesis. nih.gov

In biological systems, ATP rarely exists in its free form; instead, it must bind to a magnesium ion to become biologically active. behrhaus.comwikipedia.org This creates a complex called Mg-ATP, which is the true substrate for most protein kinases. wikipedia.orgacs.org It is estimated that over 90% of cellular ATP exists as a complex with magnesium. nih.gov The magnesium ion helps to stabilize the highly unstable and reactive ATP molecule, ensuring it can effectively donate energy for biochemical processes. behrhaus.comformexc.com

In phosphorylation cascades, Mg-ATP complexes are essential. icm.edu.pl Magnesium ions play multiple roles in the catalytic process:

Substrate Activation: The Mg-ATP complex is the actual substrate that binds to the active site of kinase enzymes. acs.orgicm.edu.pl

Electrostatic Bridging: Magnesium ions can act as electrostatic bridges, linking the phosphate tail of ATP to the active site of the kinase, enhancing the binding affinity of ATP to the enzyme. researchgate.net

Optimal Conformation: The magnesium cofactor induces a conformational rearrangement of the substrates (ATP and ADP) within the enzyme's active site. news-medical.netnih.gov This adjustment optimizes the geometry for the nucleophilic attack required for phosphoryl transfer, thereby dramatically speeding up the chemical reaction. news-medical.netnih.gov

Dual-Ion Mechanism: Some kinases, such as CDK2, may require two magnesium ions for optimal activity. acs.org One ion binds with ATP to form the substrate, while a second ion may play a critical role in the phosphoryl transfer step itself. acs.org

Function of Magnesium in PhosphorylationDescription
ATP StabilizationBinds to the highly reactive ATP molecule, creating a stable, biologically active Mg-ATP complex. behrhaus.comformexc.com
Enzyme CofactorActs as an essential cofactor for kinase enzymes, which catalyze the transfer of phosphate groups. nih.govformexc.com
Substrate BindingThe Mg-ATP complex serves as the true substrate for most kinases, binding to the enzyme's active site. acs.org
Catalytic EnhancementInduces conformational changes in the substrates to optimize the geometry for phosphoryl transfer, increasing reaction speed. news-medical.netnih.gov
Electrostatic InteractionsForms electrostatic bridges that help link ATP to the kinase, enhancing binding affinity. researchgate.net

Involvement in Nucleic Acid Stability and Metabolism

Magnesium ions (Mg²⁺) are fundamentally involved in nearly all aspects of nucleic acid metabolism and structural stability. researchgate.netnih.gov As the most abundant divalent cation in living cells, Mg²⁺ plays a critical role in stabilizing the structure of both DNA and RNA. researchgate.netyoutube.com The highly negatively charged phosphate backbone of nucleic acids is neutralized by the binding of Mg²⁺, which facilitates the formation and maintenance of their complex three-dimensional structures. nih.govnih.gov This interaction is crucial for the proper folding of RNA into its biologically active conformations and for maintaining the integrity of the DNA double helix. nih.govnih.gov

Magnesium's role extends beyond structural stabilization to encompass a wide array of enzymatic processes essential for nucleic acid metabolism. It is an essential cofactor for a vast number of enzymes involved in DNA and RNA synthesis, repair, and replication. nih.govnih.gov Key enzymes such as DNA and RNA polymerases, which are responsible for transcribing and replicating genetic information, are critically dependent on Mg²⁺ for their catalytic activity. magnesium.ca The metal ion participates directly in the chemical reactions catalyzed by these enzymes, often by coordinating with the phosphate groups of nucleotide triphosphates to facilitate their incorporation into the growing nucleic acid chain. nih.gov

Furthermore, magnesium is indispensable for enzymes that maintain genomic integrity, including topoisomerases, helicases, and various nucleases involved in DNA repair pathways. nih.govnih.gov These enzymes are vital for processes such as nucleotide excision repair, base excision repair, and mismatch repair, all of which require Mg²⁺ as a cofactor to remove and replace damaged DNA segments. nih.gov Consequently, an adequate supply of magnesium is paramount for protecting the genome from mutations and ensuring the high fidelity of DNA replication and repair. researchgate.netmagnesium.ca

Table 1: Role of Magnesium (Mg²⁺) in Nucleic Acid Metabolism
ProcessFunction of Mg²⁺Key Enzymes/Structures Involved
DNA & RNA StructureNeutralizes the negative charge of the phosphate backbone, stabilizing the double helix and folded RNA structures. researchgate.netnih.govDNA, transfer RNA (tRNA), ribosomal RNA (rRNA)
DNA ReplicationEssential cofactor for DNA polymerases, facilitating the addition of new nucleotides. magnesium.caDNA Polymerase, Helicase, Primase
TranscriptionRequired for the catalytic activity of RNA polymerases. nih.govRNA Polymerase
TranslationStabilizes ribosome structure, crucial for protein synthesis. youtube.comRibosomes
DNA RepairCofactor for various enzymes involved in repairing DNA damage. nih.govEndonucleases, DNA Ligases, Topoisomerases

Modulation of Histone Phosphorylation by Mg2+

Magnesium ions (Mg²⁺) have been shown to influence the post-translational modification of histones, specifically through the process of phosphorylation. Histone phosphorylation is a key epigenetic mechanism that plays a crucial role in the regulation of gene expression, chromatin remodeling, and other DNA-templated processes. The activity of several protein kinases responsible for phosphorylating histones is dependent on or modulated by the concentration of Mg²⁺.

Research has indicated that varying concentrations of Mg²⁺ can affect the activity of kinases that phosphorylate histone proteins. For example, the cAMP-dependent protein kinase-catalyzed activation of phosphorylase kinase, which can phosphorylate histones, is influenced by Mg²⁺ levels. nih.gov Studies have shown that higher concentrations of magnesium can lead to increased phosphorylation of specific subunits of phosphorylase kinase, thereby altering its activity. nih.govnih.gov This suggests that fluctuations in intracellular magnesium levels could directly impact the phosphorylation status of histones and other proteins.

The mechanism by which Mg²⁺ modulates histone phosphorylation is often linked to its role as a cofactor for ATP, the phosphate donor in kinase-catalyzed reactions. The MgATP complex is the true substrate for most kinases. Therefore, the availability of Mg²⁺ can directly influence the rate and extent of phosphorylation. Furthermore, Mg²⁺ may also induce conformational changes in the kinase or the histone substrate itself, making phosphorylation sites more or less accessible. nih.gov This is supported by findings where high Mg²⁺ concentrations altered the conformation of phosphorylase kinase, exposing additional phosphorylation sites. nih.gov

The regulatory effect of magnesium on histone-modifying enzymes is a critical aspect of its role in maintaining genomic stability and regulating gene expression. frontiersin.org By influencing the activity of kinases and potentially phosphatases, Mg²⁺ can contribute to the dynamic landscape of histone modifications that govern chromatin structure and function.

Ion Channel and Receptor Interaction Mechanisms

Negative Regulation of N-Methyl-D-Aspartate (NMDA) Receptor Activity by Magnesium Ions

Magnesium ions (Mg²⁺) are well-established as critical negative regulators of the N-Methyl-D-Aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. nih.govnih.gov This regulation is achieved through a voltage-dependent block of the NMDA receptor's ion channel. nih.govpnas.org At resting membrane potentials, typically around -60 mV, the NMDA receptor channel is physically obstructed by an extracellular magnesium ion. nih.gov This block prevents the influx of other cations, primarily Ca²⁺ and Na⁺, even when the receptor is bound by its agonists, glutamate and glycine.

The inhibitory effect of Mg²⁺ is highly dependent on the membrane potential of the neuron. nih.gov When the neuron is depolarized, for instance, through activation of AMPA receptors, the positively charged Mg²⁺ ion is expelled from the channel pore. nih.gov This unblocking allows for the influx of Ca²⁺ and Na⁺, leading to further depolarization and the activation of various downstream signaling pathways. This voltage-dependent nature of the Mg²⁺ block is a fundamental property that endows NMDA receptors with their unique role as coincidence detectors, requiring both presynaptic glutamate release and postsynaptic depolarization for full activation.

The kinetics of Mg²⁺ unblocking from the NMDA receptor channel are complex, exhibiting both fast and slow components. jneurosci.org The rate of unblocking influences the temporal window for synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD). nih.gov Different NMDA receptor subtypes, determined by their GluN2 subunit composition (GluN2A-D), exhibit varying sensitivities to Mg²⁺ block. jneurosci.orgjneurosci.org For instance, receptors containing GluN2A or GluN2B subunits are more potently blocked by Mg²⁺ at resting potentials compared to those with GluN2C or GluN2D subunits. jneurosci.orgjneurosci.org This differential sensitivity contributes to the diverse functional roles of NMDA receptors in different brain regions and at various developmental stages.

It is important to note that while Mg²⁺ is primarily known as a channel blocker, under certain conditions, it can permeate the NMDA receptor channel. nih.gov This influx of Mg²⁺ can itself trigger intracellular signaling cascades, suggesting a more complex role for magnesium in modulating neuronal function beyond simple channel blockade. nih.govnih.gov

Magnesium's Role in Modulating L-Type Calcium Channels and Intracellular Calcium Levels

Magnesium ions (Mg²⁺) play a significant modulatory role in the function of L-type calcium channels (LTCCs) and, consequently, in the regulation of intracellular calcium ([Ca²⁺]i) levels. nih.govnih.gov Intracellular Mg²⁺ has been shown to inhibit the current flowing through LTCCs (ICaL) in various cell types, including cardiomyocytes. nih.gov This inhibition is concentration-dependent, with higher intracellular Mg²⁺ concentrations leading to a greater reduction in ICaL. nih.gov

The modulatory effect of Mg²⁺ on LTCCs appears to be more pronounced under conditions that favor channel opening, such as when the channels are phosphorylated. nih.gov This suggests that Mg²⁺ may interact with the channel in a state-dependent manner. The mechanism of inhibition is not fully elucidated but may involve direct binding of Mg²⁺ to the channel protein or competition with Ca²⁺ for binding sites within the channel pore.

Beyond its direct effects on LTCCs, extracellular magnesium ([Mg²⁺]o) also influences intracellular calcium levels. nih.gov Studies in vascular smooth muscle cells have demonstrated that the withdrawal of extracellular Mg²⁺ leads to a significant increase in [Ca²⁺]i. nih.gov This rise in intracellular calcium is dependent on the presence of extracellular calcium, indicating that it is mediated by calcium influx from the extracellular space. nih.gov Conversely, increasing [Mg²⁺]o can lead to a slight decrease in [Ca²⁺]i. nih.gov These findings suggest that extracellular magnesium helps to maintain lower resting levels of intracellular calcium. nih.gov

The interplay between magnesium and calcium is crucial for numerous physiological processes. In the cardiovascular system, for instance, the regulation of [Ca²⁺]i by Mg²⁺ in vascular smooth muscle cells has implications for vascular tone and blood pressure. nih.gov In cardiac cells, the modulation of LTCCs by intracellular Mg²⁺ can affect cardiac contractility and excitability. nih.gov

Table 2: Effects of Magnesium on L-Type Calcium Channels and Intracellular Calcium
ConditionEffectMechanismPhysiological Implication
Increased Intracellular Mg²⁺Inhibition of L-type calcium channel current (ICaL). nih.govPotential direct binding to the channel or competition with Ca²⁺. nih.govModulation of cardiac contractility and excitability. nih.gov
Withdrawal of Extracellular Mg²⁺Significant increase in intracellular Ca²⁺ levels. nih.govIncreased influx of extracellular Ca²⁺. nih.govPotential for increased vascular smooth muscle contraction. nih.gov
Increased Extracellular Mg²⁺Slight decrease in intracellular Ca²⁺ levels. nih.govReduced influx of extracellular Ca²⁺. nih.govPotential for vasodilation. ahajournals.org

Cellular and Epithelial Magnesium Transport Mechanisms

Transcellular and Paracellular Transport Modalities

Magnesium absorption in the intestine occurs through two distinct routes: a saturable transcellular pathway and a non-saturable paracellular pathway. nih.gov The majority of magnesium absorption, approximately 80-90%, happens via the passive paracellular pathway, primarily in the small intestine. nih.govresearchgate.net This pathway allows magnesium ions to move through the small spaces between epithelial cells, driven by the electrochemical gradient and solvent drag. researchgate.netnih.gov The distal jejunum and ileum are the predominant sites for this mode of transport. nih.gov

The transcellular pathway, on the other hand, is an active, saturable process that plays a significant role in the fine-tuning of magnesium uptake, especially when dietary intake is low. nih.govconsensus.app This active transport occurs mainly in the cecum and colon of the large intestine and involves the movement of magnesium ions through the enterocytes themselves. nih.govphysiology.org

Comparison of Magnesium Transport Pathways

FeatureTranscellular TransportParacellular Transport
MechanismActive, saturablePassive, non-saturable (simple diffusion and solvent drag) nih.govnih.gov
Primary LocationCecum and colon nih.govSmall intestine (distal jejunum and ileum) nih.gov
Key ProteinsTRPM6, TRPM7, CNNM4 wjgnet.comnih.govClaudins (e.g., Claudin-16, Claudin-19) wjgnet.comnih.gov
Contribution to Total AbsorptionFine-tuning, significant at low intakes nih.govconsensus.appMajority of absorption (80-90%) researchgate.net

Involvement of Specific Membrane Transport Proteins (Channels, Electroneutral Transporters)

The transcellular transport of magnesium is mediated by specific membrane proteins. The apical entry of magnesium into the enterocytes is primarily facilitated by the Transient Receptor Potential Melastatin (TRPM) family of ion channels, specifically TRPM6 and TRPM7. wjgnet.comnih.gov These proteins form channel-kinase hybrids, or "chanzymes," that are permeable to several divalent cations, including magnesium. nih.govpnas.org TRPM6 is crucial for epithelial magnesium transport, and its dysfunction can lead to severe magnesium deficiency. nih.govnih.gov While TRPM7 is ubiquitously expressed, TRPM6 expression is more prominent in the intestine and kidneys, where it often forms heterodimers with TRPM7 to mediate magnesium uptake. nih.govmdpi.commdpi.com

The paracellular pathway's permeability to magnesium is regulated by a family of proteins called claudins, which are key components of tight junctions. nih.govwikipedia.org Claudin-16 (also known as paracellin-1) and Claudin-19 are particularly important in forming pores that are selective for magnesium and calcium ions, thereby controlling their passive movement between cells. wjgnet.comnih.gov

Mechanisms of Basolateral Extrusion, Including Na+/Mg2+ Exchange

Once inside the enterocyte, magnesium must be transported across the basolateral membrane into the bloodstream. This extrusion is an active process against a significant electrochemical gradient. ru.nl A key player in this process is the Cyclin and CBS Domain Divalent Metal Cation Efflux Transporter 4 (CNNM4), which functions as a Na+/Mg2+ exchanger. wjgnet.comnih.gov Located at the basolateral membrane of intestinal epithelial cells, CNNM4 mediates the extrusion of magnesium from the cell in exchange for sodium ions, thus completing the transcellular absorption pathway. nih.govplos.org Evidence also suggests the involvement of an anion-coupled transport mechanism in the basolateral movement of magnesium. ru.nlnih.gov

Influence of External Ionic Concentrations (e.g., K+, SCFA, CO2) on Transport Rates

The rate of magnesium transport across the intestinal epithelium is influenced by the concentrations of other ions in the lumen.

Potassium (K+): High concentrations of potassium in the lumen have been shown to inhibit magnesium absorption. nih.govnih.gov This antagonistic effect is particularly evident in the colon. nih.gov The proposed mechanism involves the depolarization of the apical membrane potential by high potassium levels, which reduces the driving force for magnesium uptake into the enterocytes. nih.gov There is a recognized interrelationship in the homeostasis of magnesium and potassium. nih.gov

Short-Chain Fatty Acids (SCFA): SCFAs, which are products of carbohydrate fermentation in the large intestine, can stimulate magnesium absorption. nih.govnih.gov Butyrate, in particular, has been shown to enhance magnesium uptake in the distal colon in a pH-dependent manner. nih.gov The proposed mechanism involves SCFAs delivering protons to apical membrane exchangers, such as a potential Mg2+/H+ exchanger. nih.govpublicationslist.org A healthy gut microbiome contributes to the production of SCFAs, which can improve energy levels and nutrient absorption. ndtv.comeatingwell.com

Carbon Dioxide (CO2): Similar to SCFAs, carbon dioxide can also stimulate magnesium transport. nih.gov This effect is likely mediated through the stimulation of a Mg2+/2H+ exchange mechanism. nih.gov

Influence of External Ions on Magnesium Transport

Ion/MoleculeEffect on Mg2+ TransportProposed MechanismPrimary Site of Action
Potassium (K+)Inhibitory nih.govnih.govDepolarization of apical membrane potential, reducing the driving force for Mg2+ uptake. nih.govColon nih.gov
Short-Chain Fatty Acids (SCFA)Stimulatory nih.govnih.govDelivery of protons to an apical Mg2+/H+ exchanger. nih.govpublicationslist.orgDistal Colon nih.gov
Carbon Dioxide (CO2)Stimulatory nih.govStimulation of a Mg2+/2H+ exchange mechanism. nih.govRumen epithelium (in studies) nih.gov

Protein-Ligand and Macromolecular Interactions

Magnesium ions are critical cofactors in numerous enzymatic reactions and play a vital structural role in the interaction between proteins and their ligands.

Magnesium Cation Contribution to Amino Acid and Aminoacyl Adenylate Binding Specificity in Aspartyl-tRNA Synthetase

Aspartyl-tRNA synthetase (AspRS) is a class II aminoacyl-tRNA synthetase responsible for the specific attachment of aspartic acid to its corresponding tRNA, a crucial step in protein synthesis. nih.govacs.org This enzyme's active site requires magnesium ions for both structural integrity and catalytic activity. nih.govnih.gov

In AspRS, the co-substrate ATP binds in conjunction with three Mg2+ cations. nih.gov These magnesium ions are not only structurally important but also contribute to the enzyme's specificity in distinguishing between its cognate amino acid, aspartate, and the non-cognate asparagine. nih.gov The presence of the three-cation complex enhances the binding affinity for aspartate over asparagine. nih.gov The removal of even one of these magnesium ions significantly reduces this binding specificity. nih.gov The magnesium cations achieve this through long-range electrostatic interactions with the side chain of the aspartic acid. nih.govresearchgate.net Furthermore, magnesium ions are thought to play a catalytic role by stabilizing the transition state during the aminoacylation reaction. acs.orgnih.gov

Magnesium Ion Role in Ligand-Binding Sites of Integrins (e.g., LFA-1 and ICAM-1)

Integrins are a family of cell surface receptors that mediate cell adhesion to the extracellular matrix and other cells. Their function is critically dependent on the presence of divalent cations, particularly magnesium. nih.govresearchgate.net The interaction between Lymphocyte Function-associated Antigen-1 (LFA-1), an integrin found on leukocytes, and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), is a classic example of magnesium-dependent protein-ligand binding.

Integrin α-subunits contain an inserted domain (I-domain) which houses a Metal Ion-Dependent Adhesion Site (MIDAS). oup.com A magnesium ion is coordinated within this site and is essential for the binding of ligands like ICAM-1. nih.govnih.gov The Mg2+ at the MIDAS acts as both a structural anchor and a dynamic switch. nih.govnih.gov It directly participates in coordinating the acidic residues of the ligand, thereby stabilizing the integrin-ligand complex. nih.govmolbiolcell.org Moreover, the binding of Mg2+ can induce conformational changes in the integrin, shifting it from a low-affinity to a high-affinity state, which is necessary for robust cell adhesion. nih.govcell.com The presence of magnesium in the extracellular environment is thus a key regulator of integrin activity and the cellular processes they govern, such as immune responses and wound healing. nih.gov

Interactions with Anionic Phospholipids (e.g., Cardiolipin) Activating Magnesium Transporters

The transport of magnesium ions across cellular membranes is a tightly regulated process facilitated by specialized protein transporters. Research has revealed that the activity of certain magnesium transporters is critically dependent on their interaction with specific lipids within the cell membrane, particularly anionic phospholipids.

One of the most well-studied examples is the magnesium transporter A (MgtA), a P-type ATPase responsible for importing Mg²⁺ into the cytoplasm. nih.govnih.gov Studies have demonstrated that the function of MgtA is highly dependent on anionic phospholipids, with a particular specificity for cardiolipin. nih.govnih.govelifesciences.org Colocalization experiments have confirmed that MgtA is predominantly found in membrane domains rich in cardiolipin, suggesting a direct functional relationship. nih.govnih.govelifesciences.org

The interaction is not merely locational; the head group of the cardiolipin molecule plays a direct and crucial role in the activation of the MgtA transporter. nih.gov This has led to the hypothesis that cardiolipin may function as a "Mg²⁺ chaperone" for the transporter. nih.govnih.govnyu.edu In this proposed mechanism, cardiolipin binds to magnesium ions at the membrane surface and presents them to the MgtA protein, thereby facilitating their transport into the cell. This lipid-protein interaction underscores a sophisticated control mechanism where the local lipid environment can directly modulate ion transport activity. elifesciences.org Further research has shown that MgtA exhibits a functional specificity for certain species of cardiolipin, reaching its maximum activity when interacting with a combination of cardiolipin 18:1 and cardiolipin 16:0, which are major components of native E. coli membranes. biorxiv.org

ComponentRole in Magnesium Transport ActivationKey Findings
Magnesium Transporter A (MgtA) P-type ATPase that imports Mg²⁺ into the cytoplasm. nih.govActivity is highly dependent on the lipid environment. nih.gov
Anionic Phospholipids Essential cofactors for MgtA activity. nih.govMgtA function is restored by the presence of anionic phospholipids. nih.gov
Cardiolipin A specific anionic phospholipid that strongly activates MgtA. elifesciences.orgMgtA colocalizes with cardiolipin-rich domains in the membrane; the cardiolipin head group is critical for activation, possibly acting as a Mg²⁺ chaperone. nih.govnih.gov
Table 1: Key Components in the Activation of the MgtA Magnesium Transporter.

Biomineralization and Crystallization Mechanisms

Magnesium and aspartate play crucial, cooperative roles in the regulation of biomineralization—the process by which living organisms produce minerals. These mechanisms are vital for the formation of structures like shells and bones.

Cooperative Effects of Magnesium and Aspartate-Rich Compounds in Crystallization Regulation

A remarkable example of the cooperative effect between magnesium and aspartate is observed in the molting cycle of crustaceans. nih.govresearchgate.net During this process, amorphous calcium mineral phases are used as precursors for the rapid formation of the new exoskeleton. nih.govnih.govpnas.org Research has unveiled a "magnesium-aspartate-based crystallization switch" that precisely controls this process. nih.govnih.gov

The mechanism functions in two key steps:

"Switch Off" - Stabilization by Magnesium: Magnesium ions act as potent stabilizers of amorphous precursors, such as amorphous calcium carbonate (ACC) and amorphous calcium phosphate (ACP). nih.govnih.gov By increasing the lifetime of these amorphous phases, magnesium effectively prevents premature crystallization, essentially switching the process "off." nih.govnih.gov

"Switch On" - Destabilization by Aspartate: The subsequent introduction of aspartate-rich compounds reverses this stability. nih.gov While aspartate alone can inhibit the crystallization of pure amorphous minerals, its presence in a magnesium-stabilized system actively reduces the stability of the precursor. nih.govnih.gov This triggers the transformation from the amorphous phase to a more stable crystalline phase, effectively switching crystallization "on." nih.govnih.gov

This regulatory switch is critically dependent on the order of introduction; the effect is not observed if aspartate is added before magnesium. nih.gov This precise, sequential control allows organisms to maintain a reserve of mineral precursors and deploy them for rapid crystallization when needed. nih.govresearchgate.net

ConditionEffect on Amorphous Mineral PrecursorCrystallization State
Magnesium Alone Increases stability and lifetime of the amorphous phase. nih.govOFF (Crystallization is inhibited)
Aspartate added to Mg-Stabilized Precursor Reduces the stability of the precursor. nih.govnih.govON (Crystallization is triggered)
Aspartate Alone Inhibits crystallization of pure amorphous minerals. nih.govOFF (Crystallization is inhibited)
Table 2: The Magnesium-Aspartate Crystallization Switch.

Aspartate-Enhanced Magnesium Desolvation Models in Mineralization Processes

The transition from an amorphous to a crystalline mineral phase is governed by complex kinetics, a key barrier of which is the dehydration of ions. In aqueous solutions, magnesium ions are strongly hydrated, surrounded by a stable shell of water molecules. For magnesium to be incorporated into a crystal lattice, this hydration shell must be removed, a process known as desolvation, which is energetically costly.

The "Asp-enhanced magnesium desolvation model" helps explain how aspartate switches on crystallization in magnesium-stabilized systems. nih.govnih.gov According to this model, the acidic carboxylate groups of aspartate facilitate the removal of water molecules from the hydrated Mg²⁺ ions. acs.org By interacting with the magnesium ion, aspartate lowers the energy barrier required for desolvation. nih.gov This enhanced desolvation makes it easier for the magnesium to be either removed from the amorphous precursor or incorporated into a growing crystal, thereby accelerating the phase transformation to a crystalline state. nih.govnih.gov This mechanism highlights how organic molecules can directly influence inorganic crystallization kinetics by altering the hydration state of ions. nih.gov

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations of Magnesium-Biomolecule Complexes

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying the time-dependent behavior of molecular systems. In the context of magnesium aspartate, MD simulations are particularly valuable for understanding how the magnesium ion (Mg²⁺) and aspartate ligand interact with biomolecules, such as enzymes and nucleic acids.

The specificity of enzyme-substrate binding is crucial for biological function. Computational studies have demonstrated the significant role of Mg²⁺ cations in enhancing this specificity. A notable example is the study of aspartyl-tRNA synthetase (AspRS), an enzyme essential for protein synthesis. MD free energy simulations have shown that the presence of Mg²⁺ ions is critical for the enzyme's ability to discriminate between its cognate substrate, aspartic acid, and the non-cognate asparagine. nih.gov

In simulations of AspRS, the removal of one of the three Mg²⁺ cations bound to the ATP co-substrate was found to significantly reduce the binding specificity for aspartate over asparagine. nih.gov This highlights the direct contribution of the Mg²⁺ ion to the stability of the enzyme-substrate complex, a principle that extends to the interactions of magnesium aspartate with other enzymes. The simulations reveal that the magnesium ion, with its high charge density, acts as a crucial electrostatic anchor, precisely orienting the aspartate substrate within the enzyme's active site.

Table 1: Effect of Mg²⁺ on Aspartate/Asparagine Binding Specificity in AspRS

Number of Bound Mg²⁺ Cations Relative Binding Specificity (Asp/Asn) Computational Method
3 High Molecular Dynamics Free Energy Simulations
2 Strongly Reduced Molecular Dynamics Free Energy Simulations

This table illustrates the computationally determined dependence of enzyme binding specificity on the number of magnesium cations present in the active site of aspartyl-tRNA synthetase.

Beyond its role in direct coordination, the Mg²⁺ cation exerts significant long-range electrostatic influences that are critical in biological processes. Continuum electrostatic calculations, often used in conjunction with MD simulations, have quantified these interactions. In the case of AspRS, the Mg²⁺ cations contribute to the binding specificity through long-range electrostatic interactions with the side chain of the aspartate substrate. nih.gov

These long-range effects are fundamental to understanding how magnesium aspartate dihydrate might behave in a physiological environment. The electrostatic potential generated by the Mg²⁺ ion can influence the conformation of surrounding biomolecules and guide the substrate to the active site, even from a distance. This "steering" effect is a key aspect of magnesium's role as a biological cofactor.

Quantum Mechanical and Continuum Electrostatic Calculations

Quantum mechanical (QM) calculations provide a more detailed understanding of the electronic structure and bonding within molecules. These methods are essential for accurately modeling the coordination environment of the magnesium ion in this compound.

Experimental and theoretical studies have established that magnesium complexes, including those with aspartate, predominantly exhibit a six-coordinate, octahedral geometry. mdpi.com QM methods, such as Density Functional Theory (DFT), are employed to model these coordination geometries with high accuracy. Hybrid DFT studies on magnesium-carboxylate complexes have provided insights into their electronic structure, stability, and topological properties. nih.gov

These calculations can predict bond lengths, bond angles, and the distribution of electron density within the complex. For this compound, this would involve modeling the coordination of the magnesium ion with the carboxylate and amino groups of the two aspartate ligands, as well as the two water molecules. Such models are crucial for understanding the stability and reactivity of the compound. DFT calculations can also elucidate the nature of the Mg-O and Mg-N bonds, confirming their predominantly ionic character. nih.gov

Table 2: Typical Coordination Parameters for Magnesium Complexes from a Hybrid DFT Study

Interaction Bond Type Typical Bond Length (Å) Computational Method
Mg-O (carboxylate) Ionic ~2.0 - 2.2 M05-2X/6-311G**
Mg-O (water) Ionic ~2.1 - 2.3 M05-2X/6-311G**

This table presents typical bond lengths for magnesium-oxygen interactions in carboxylate and water complexes, as determined by hybrid density functional theory calculations.

The stability of the interaction between a ligand and a metal ion can be quantified by the binding free energy. Computational methods, particularly those combining QM and MD simulations (QM/MM), are powerful tools for calculating these energies. For instance, in the study of AspRS, the relative stabilities of complexes with different numbers of Mg²⁺ cations were computed, demonstrating that the three-cation complex is overwhelmingly favored at typical magnesium concentrations. nih.gov

The calculation of binding free energies is essential for predicting the likelihood of complex formation and for understanding the thermodynamics of this compound's interactions with biological targets. These calculations typically involve simulating a thermodynamic cycle where the ligand is "alchemically" transformed, allowing for the determination of the free energy change upon binding.

Simulations of Chemical Reactions and Pathways

While direct computational studies on the chemical reactions and pathways of this compound are not extensively documented, computational methods can be applied to understand its potential reactivity. Insights can be drawn from related experimental and theoretical work.

An intriguing example of magnesium aspartate's reactivity comes from an in-vitro study on a magnesium-aspartate-based crystallization switch. This study demonstrated that while magnesium can stabilize amorphous calcium carbonate and phosphate (B84403), the subsequent introduction of aspartate can trigger their crystallization. nih.gov This suggests a dynamic interplay where aspartate can modulate the hydration shell of magnesium, facilitating phase transitions.

From a computational perspective, this process could be modeled using a combination of MD and QM methods to simulate the desolvation of the magnesium ion in the presence of aspartate and its subsequent interaction with the amorphous mineral phase. Such simulations could elucidate the reaction pathway and the energetic barriers involved in this crystallization switch. Although not a direct simulation of a reaction of this compound itself, this provides a framework for how its components can participate in and influence chemical transformations.

Computational Modeling of Aspartic Acid Racemization Processes

The conversion of an L-amino acid to its D-enantiomer, a process known as racemization, is a significant concern in pharmaceutical and biological contexts. For aspartic acid (Asp), this process can occur spontaneously. Computational models have been instrumental in elucidating the underlying mechanisms.

Research indicates that the rapid racemization of aspartic acid residues often proceeds through a succinimide (B58015) intermediate. nih.govmdpi.comresearchgate.net However, computational studies have also explored alternative pathways. One such mechanism involves the direct abstraction of a hydrogen atom from the alpha-carbon (Cα), leading to an enol form of the aspartic acid residue. nih.gov

Density functional theory (DFT) calculations, specifically using methods like B3LYP/6-31+G**, have been employed to investigate these processes. nih.govmdpi.com Studies have shown that water molecules can act as catalysts in the racemization process. For instance, a computational model demonstrated that two water molecules could assist in the enolization of an Asp-containing compound. nih.gov The calculated activation barrier for this two-H₂O-assisted enolization of the protonated aspartic acid residue was found to be surprisingly similar to that required for the enolization of the corresponding succinimide intermediate. nih.gov This suggests that the direct racemization mechanism, without the formation of a succinimide, may compete with the more commonly cited succinimide-mediated pathway. nih.gov

Catalysis by other species has also been modeled. The dihydrogen phosphate ion (H₂PO₄⁻) has been computationally shown to catalyze the racemization of the succinimide intermediate by acting as a proton-transfer mediator, facilitating the enolization of the Hα–Cα–C=O portion of the residue. mdpi.com The calculated activation barrier for this process was consistent with experimental data for Asp racemization. mdpi.com

These computational findings highlight that multiple competing pathways can contribute to aspartic acid racemization. The specific mechanism that predominates can be influenced by the local chemical environment, including the presence of catalysts like water or phosphate ions.

Table 1: Computational Models for Aspartic Acid Racemization
Racemization PathwayKey Intermediate/FormCatalyst/Assisting SpeciesComputational MethodKey Finding
Succinimide-MediatedSuccinimideDihydrogen phosphate ion (H₂PO₄⁻)B3LYP/6-31+G(d,p)Phosphate ion acts as a proton-transfer mediator to catalyze enolization. mdpi.com
Direct H-atom AbstractionEnol formTwo water molecules (H₂O)B3LYP/6-31+G**The activation barrier is comparable to the succinimide pathway, suggesting it's a competitive mechanism. nih.gov

Predictive Modeling of Synthesis Outcomes Based on Reaction Parameters

Predictive modeling uses computational simulations and experimental data to forecast the outcome of a chemical synthesis based on specific reaction conditions. In the synthesis of magnesium L-aspartate dihydrate, a critical outcome is the enantiomeric purity of the final product, which can be compromised by racemization.

Simulations of the synthesis process have been used to understand how different parameters can influence the formation of the unwanted D-aspartic acid enantiomer. nih.gov One of the most critical parameters identified is the pH of the solution during the dissolution of L-aspartic acid. nih.gov

Studies have revealed that performing the dissolution of L-aspartic acid under acidic pH conditions leads to an elevated concentration of D-aspartic acid in the final product. nih.gov This finding allows for the predictive control of the synthesis. By carefully managing the pH and avoiding acidic conditions during the initial stages, manufacturers can minimize racemization and ensure a higher enantiomeric purity of the magnesium L-aspartate dihydrate.

This relationship forms the basis of a simple predictive model: lower pH during dissolution correlates with higher levels of the D-enantiomer impurity. This model is crucial for quality control in the pharmaceutical production of this compound. Analyses of commercial batches have confirmed that the concentration of the D-enantiomer can vary, typically ranging from 0.03% to 0.12%. nih.gov

Q & A

Q. How does the molecular structure of magnesium aspartate dihydrate influence its bioavailability compared to other magnesium salts?

this compound’s bioavailability stems from its chelated structure, where magnesium ions are bound to aspartate ligands. This configuration enhances absorption via amino acid transporters in the intestinal epithelium. To compare bioavailability, researchers can:

  • Conduct crossover trials measuring serum magnesium levels after oral administration of equimolar doses of different salts.
  • Use stable isotope tracers (e.g., ²⁵Mg) to track absorption kinetics .

Q. What pharmacopoeial standards exist for this compound, and how do they guide analytical workflows?

The European Pharmacopoeia (Ph. Eur.) specifies purity, solubility, pH, and equivalence criteria. Key parameters include:

  • Equivalence : 13.4 g of dihydrate ≈ 1 g elemental Mg.
  • Purity : ≤ 0.5% D-aspartic acid (enantiomeric impurity). Researchers should adhere to these standards when validating synthesis protocols or assessing batch quality .

Q. What methodologies are recommended for assessing the enantiomeric purity of this compound?

  • Chiral Capillary Zone Electrophoresis (CZE) : Uses (2-hydroxypropyl)-β-cyclodextrin as a chiral selector with laser-induced fluorescence detection (LIF) for sensitivity .
  • HPLC with CAD (Charged Aerosol Detection) : Detects non-chromophoric impurities without derivatization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioavailability data between this compound and other formulations?

Conflicting data may arise from differences in:

  • Study design : Control for variables like dietary magnesium intake, renal function, and co-administered calcium .
  • Bioavailability metrics : Use area under the curve (AUC) for serum Mg²⁺ and urinary excretion rates over 24 hours. Advanced statistical models (e.g., mixed-effects regression) can account for inter-individual variability .

Q. What experimental approaches determine water content in this compound, and how do they impact stability assessments?

  • Karl Fischer (KF) Titration : Dissolve samples in formamide/methanol, then titrate with HYDRANAL®-Titrant 5. Accuracy is critical for verifying hydration stoichiometry and shelf-life predictions .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss upon heating to confirm dihydrate structure. Deviations >2% suggest instability or polymorphic transitions .

Q. What synthesis strategies minimize racemization during this compound production?

Racemization occurs if harsh conditions convert L-aspartate to D-aspartate. Mitigation methods include:

  • Low-temperature synthesis : Use MgCO₃ or Mg(OH)₂ instead of MgO to avoid alkaline conditions that promote racemization .
  • Chiral purity monitoring : Test starting materials for D-aspartic acid using CZE-LIF to ensure <0.1% impurity .

Q. How can impurity profiling address non-chromophoric contaminants in this compound?

  • HPLC-CAD : Detects non-UV-active impurities (e.g., residual aspartic acid isomers) with sensitivity comparable to ELSD .
  • qNMR (Quantitative Nuclear Magnetic Resonance) : Quantifies major impurities without reference standards .

Methodological Considerations

  • Bioavailability Studies : Use double-blinded, placebo-controlled designs with crossover phases to reduce bias .
  • Synthesis Optimization : Monitor reaction pH (<8.5) and temperature (<40°C) to prevent aspartate degradation .
  • Stability Testing : Store samples at 2–8°C in airtight containers to prevent hydration state changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.